Ethyl 5-benzyloxazole-4-carboxylate
Description
Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research
Oxazole derivatives are a cornerstone of modern chemical research, playing a vital role in medicinal chemistry and materials science. bldpharm.combldpharm.comnih.gov These five-membered aromatic rings, containing both an oxygen and a nitrogen atom, are found in a wide array of biologically active compounds. chemblink.com Their significance stems from their ability to interact with various enzymes and receptors in biological systems through non-covalent bonds, leading to a broad spectrum of physiological activities. bldpharm.comchemblink.com
The oxazole scaffold is a key component in numerous natural products and synthetic molecules, making it a prime skeleton for drug discovery. chemblink.com Researchers have successfully developed a multitude of oxazole-containing compounds that are now used as clinical drugs for treating a range of diseases, including bacterial, fungal, inflammatory, and viral infections. chemblink.commdpi.com The versatility of the oxazole nucleus continues to inspire the rational design of new, more potent, and less toxic therapeutic agents. bldpharm.commdpi.com Beyond pharmaceuticals, oxazoles are also utilized in the synthesis of polymers and as intermediates in the production of various agrochemicals. chemsrc.com
Structural Characteristics and Chemical Importance of Substituted Oxazole Systems
The chemical behavior and biological activity of oxazole derivatives are profoundly influenced by the nature and position of substituents on the oxazole ring. mdpi.commdpi.com The oxazole ring itself is an aromatic system, though it is less aromatic than its sulfur-containing counterpart, thiazole. nih.gov It is a weak base, with the nitrogen at position 3 being the site of protonation. researchgate.net
The reactivity of the oxazole ring is characterized by several key features:
Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. nih.gov
Nucleophilic Aromatic Substitution: This is favored at the C2 position, particularly when a good leaving group is present. nih.gov
Diels-Alder Reactions: Oxazoles can function as dienes in cycloaddition reactions with electrophilic alkenes, providing a synthetic route to pyridines. nih.govresearchgate.net
Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base. nih.gov
The strategic placement of different functional groups on the oxazole core allows for the fine-tuning of its electronic properties and steric profile, which in turn dictates its interactions with biological targets. mdpi.com For instance, the incorporation of phenyl or methoxyphenyl groups can significantly enhance the therapeutic activities of oxazole derivatives. mdpi.com This structural diversity is a key reason for the widespread application of substituted oxazoles in drug discovery and materials science. nih.gov
Positioning of Ethyl 5-benzyloxazole-4-carboxylate within the Broader Oxazole Chemical Space
This compound is a specific example of a substituted oxazole that integrates several important chemical features. While detailed research on this particular molecule is not widely available in public literature, its structure allows us to position it within the broader context of oxazole chemistry.
The key structural components of this compound are:
An Oxazole Core: This provides the fundamental heterocyclic framework with its inherent aromaticity and reactivity patterns.
A Benzyloxy Group at Position 5: The benzyloxy substituent (a benzyl (B1604629) group attached via an oxygen atom) at C5 is an electron-donating group. This group can influence the molecule's reactivity and provides a potential site for metabolic modification.
The combination of an electron-withdrawing group at C4 and an electron-donating group at C5 creates a unique electronic profile for the molecule. This substitution pattern is of interest in medicinal chemistry as it can modulate the molecule's binding affinity to specific biological targets. The presence of the ester and ether functionalities also offers synthetic handles for further chemical transformations, allowing for the creation of a library of related compounds for structure-activity relationship studies.
Below is a table summarizing the key structural features of this compound and their general chemical importance.
| Structural Feature | Position | General Chemical Importance |
| Oxazole Ring | Core | Aromatic heterocycle, provides the basic scaffold for biological activity and further functionalization. |
| Ethyl Carboxylate | 4 | Electron-withdrawing group, influences the electronic properties of the ring, potential site for hydrolysis or amidation. |
| Benzyloxy Group | 5 | Electron-donating group, can modulate reactivity and provides a site for metabolic processes. |
Properties
CAS No. |
32998-96-2 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-benzyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)12-11(17-9-14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
HKTCARWISGVHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of Ethyl 5 Benzyloxazole 4 Carboxylate
Fundamental Reactivity Patterns of the Oxazole (B20620) Ring and Ester Group
The reactivity of ethyl 5-benzyloxazole-4-carboxylate is primarily centered around the electrophilic nature of the ester carbonyl and the aromatic character of the oxazole ring. The benzyl (B1604629) group also presents a site for potential reactions.
Specific studies on the oxidation of this compound are not extensively detailed in the available literature. However, based on the functional groups present, potential oxidation reactions can be predicted. The benzylic methylene (B1212753) group is susceptible to oxidation by strong oxidizing agents, which could potentially lead to the corresponding ketone or, with more vigorous oxidation, cleavage of the benzyl group. The oxazole ring itself is an electron-rich aromatic system and is generally resistant to oxidation, though strong conditions could lead to ring-opening products. The selectivity of an oxidation reaction would be highly dependent on the choice of the oxidizing agent and the reaction conditions.
The ester functionality of this compound is a prime target for reduction.
Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester to the corresponding primary alcohol, (5-benzyloxazol-4-yl)methanol. This reaction typically proceeds via an aldehyde intermediate which is further reduced. libretexts.org
Catalytic Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd) could potentially reduce the benzyl group, leading to debenzylation, or under harsh conditions, saturate the oxazole ring. However, oxazole rings are generally aromatic and relatively stable to typical catalytic hydrogenation conditions that would reduce other functional groups. The reduction of a related 1,2,4-oxadiazole (B8745197) ring to a dihydro or tetrahydro derivative has been reported, suggesting that under specific conditions, the oxazole ring might be reduced.
Table 1: Potential Reduction Reactions and Reagents
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | (5-benzyloxazol-4-yl)methanol | Ester Reduction |
The oxazole ring is an electron-rich aromatic heterocycle, which generally makes it unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under specific reaction conditions that proceed through an alternative mechanism. There is limited specific information available regarding the nucleophilic substitution reactions directly on the oxazole ring of this compound. In some heterocyclic systems, nucleophilic substitution can be facilitated by the presence of a good leaving group at a specific position on the ring. researchgate.net For instance, in 4-bromo-5-nitrophthalodinitrile, the bromine and nitro groups can be displaced by nucleophiles. researchgate.net However, without such activation, direct nucleophilic attack on the carbon atoms of the oxazole ring is generally unfavorable.
Functional Group Interconversions and Advanced Derivatization
The ethyl ester group is a versatile handle for a variety of functional group interconversions.
The most fundamental transformation of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 5-benzyloxazole-4-carboxylic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.orgwjec.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orglibretexts.org To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used. libretexts.orglibretexts.org
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.orglibretexts.orgmnstate.edu Base-promoted hydrolysis is often preferred due to its irreversibility and generally higher yields. mnstate.edu A process for a related isoxazole (B147169) compound shows that hydrolysis can be achieved with aqueous sulfuric acid. google.com
Table 2: Conditions for Ester Hydrolysis
| Hydrolysis Type | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acid-Catalyzed | H₂O, H⁺ (catalyst) | - | 5-benzyloxazole-4-carboxylic acid |
Once 5-benzyloxazole-4-carboxylic acid is obtained, it serves as a key intermediate for the synthesis of a wide range of amides and other esters.
Amidation: The direct reaction of a carboxylic acid with an amine is often difficult as it can lead to salt formation. orgsyn.org Therefore, the carboxylic acid is typically activated first. A common method is to convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the corresponding amide. libretexts.org Alternatively, various coupling reagents can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine. orgsyn.org
Esterification: The carboxylic acid can be re-esterified with different alcohols under acidic conditions, a reaction known as Fischer esterification. libretexts.org This is an equilibrium-controlled process. libretexts.org Alternatively, the conversion to an acid chloride followed by reaction with an alcohol provides a high-yielding, irreversible route to the desired ester.
Table 3: Reagents for Amidation and Esterification
| Transformation | Starting Material | Reagents | Product |
|---|---|---|---|
| Amidation | 5-benzyloxazole-4-carboxylic acid | 1. SOCl₂ 2. R-NH₂ | 5-benzyloxazole-4-carboxamide derivative |
| Amidation | 5-benzyloxazole-4-carboxylic acid | Amine, Coupling agent (e.g., DCC, EDC) | 5-benzyloxazole-4-carboxamide derivative |
| Esterification | 5-benzyloxazole-4-carboxylic acid | R-OH, H⁺ (catalyst) | New ester of 5-benzyloxazole-4-carboxylic acid |
Compound Index
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (5-benzyloxazol-4-yl)methanol |
| 4-bromo-5-nitrophthalodinitrile |
| 5-benzyloxazole-4-carboxamide |
| 5-benzyloxazole-4-carboxylate salt |
| 5-benzyloxazole-4-carboxylic acid |
| This compound |
| Lithium aluminum hydride |
| Palladium |
| Potassium hydroxide |
| Sodium hydroxide |
| Sulfuric acid |
Modification of the Benzyloxy Group
The benzyloxy group at the C5 position of the oxazole ring serves as a protective group for the corresponding 5-hydroxyoxazole, which can be unstable. The removal of this benzyl group, a debenzylation reaction, is a critical transformation for accessing the 5-hydroxy derivative and for further functionalization.
Debenzylation via Catalytic Hydrogenolysis
A primary method for the cleavage of benzyl ethers is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas (H₂). In a study on the closely related ethyl 5-(benzyloxy)-2-phenyloxazole-4-carboxylate, hydrogenolysis using 10% Pd/C in tetrahydrofuran (B95107) (THF) successfully cleaved the benzyl ether to yield the corresponding ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate. rsc.org However, the resulting 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, prone to hydrolytic ring-opening and decarboxylation. rsc.org This instability is a significant finding, as it suggests that the 5-hydroxyoxazole-4-carboxylate core may not be as stable as previously thought in certain molecular contexts. rsc.org
The general conditions for catalytic hydrogenolysis of benzyl ethers are well-established and offer a high degree of chemoselectivity, often leaving other functional groups such as esters and even other reducible groups like olefins and azides intact under specific conditions. nih.govcapes.gov.br
Alternative Debenzylation Methods
While catalytic hydrogenolysis is common, other methods for benzyl ether cleavage can be employed, which may be advantageous if the molecule contains functional groups sensitive to hydrogenation. These methods include:
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. nih.govnih.gov More recent developments have utilized nitroxyl (B88944) radicals in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) for the debenzylation under mild, ambient temperature conditions. nih.gov Visible-light-mediated debenzylation using DDQ as a photo-oxidant also presents a mild and selective alternative. researchgate.net
Lewis Acids: Certain Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters and could potentially be applied to benzyl ethers, though selectivity over other functional groups must be considered. chemscene.com
Strong Acids: Treatment with strong acids can also effect the cleavage of benzyl ethers, although this method is generally less favored due to its harshness and lack of selectivity, making it suitable only for substrates that can withstand such conditions. nih.gov
| Reagent/Method | Conditions | Substrate Scope | Reference(s) |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Broad, chemoselective | rsc.orgnih.govcapes.gov.br |
| Oxidative Cleavage (DDQ) | DDQ, MeCN, photoirradiation | Selective cleavage | nih.govnih.govresearchgate.net |
| Oxidative Cleavage (Nitroxyl radical) | Nitroxyl-radical catalyst, PIFA | Mild, broad scope | nih.gov |
| Lewis Acid Cleavage | SnCl₄ | Selective for benzyl esters, potential for ethers | chemscene.com |
| Strong Acid Cleavage | Strong acids (e.g., HBr) | Harsh, limited to acid-stable substrates | nih.gov |
Derivatization for Enhanced Analytical Detectability
For the quantitative analysis of this compound, particularly at low concentrations, derivatization is often necessary to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves volatility and ionization for GC-MS.
Derivatization for HPLC Analysis
The ester functional group and the oxazole ring itself are targets for derivatization to improve HPLC detection.
Fluorescent Labeling: The most common strategy for enhancing sensitivity in HPLC is the introduction of a fluorescent tag. While direct derivatization of this compound is not extensively documented, methods for derivatizing similar structures are applicable. Oxazole-based tagging reagents themselves, such as 2-fluoro-4,5-diphenyloxazole (DIFOX) and 2-chloro-4,5-bis(p-N,N-dimethylaminosulfonylphenyl)oxazole (SAOX-Cl), have been developed for the fluorescent labeling of amines and thiols. rsc.orgnih.gov For this compound, a potential strategy would be to first hydrolyze the ethyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a fluorescent amine or alcohol using a suitable activating agent. A variety of fluorescent derivatizing reagents for carboxylic acids are commercially available, such as 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED). researchgate.net
UV-Vis Chromophore Attachment: If the intrinsic UV absorbance of the molecule is insufficient for the desired sensitivity, a chromophore can be attached. Similar to fluorescent labeling, this typically involves hydrolysis of the ester followed by reaction of the resulting carboxylic acid with a reagent containing a strong UV-absorbing group, such as a substituted aniline (B41778) or phenol.
Derivatization for GC-MS Analysis
For GC-MS analysis, the volatility of the analyte is crucial. While this compound may be amenable to direct GC-MS analysis, derivatization can improve its chromatographic properties and mass spectral characteristics.
Silylation: A common derivatization technique for compounds containing active hydrogens (which are absent in the parent molecule) or polar functional groups is silylation. In this case, if the ethyl ester were hydrolyzed to the carboxylic acid, the resulting acid could be converted to a more volatile trimethylsilyl (B98337) (TMS) ester.
Esterification/Transesterification: While the molecule already contains an ethyl ester, transesterification to a different ester (e.g., a methyl or trifluoroethyl ester) could potentially alter the retention time and fragmentation pattern in a beneficial way for specific analytical applications.
A summary of potential derivatization strategies for the analytical detection of this compound is presented below.
| Analytical Technique | Derivatization Strategy | Target Functional Group | Potential Reagent(s) |
| HPLC-Fluorescence | Fluorescent Tagging | Carboxylic Acid (post-hydrolysis) | DBD-ED, Fluorescent Amines |
| HPLC-UV/Vis | Chromophore Attachment | Carboxylic Acid (post-hydrolysis) | Chromophoric Amines/Alcohols |
| GC-MS | Silylation | Carboxylic Acid (post-hydrolysis) | TMS reagents (e.g., BSTFA) |
| GC-MS | Transesterification | Ethyl Ester | Methanolic HCl, Trifluoroethanol |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
The structural features of ethyl 5-benzyloxazole-4-carboxylate make it an ideal starting point for the synthesis of more complex organic molecules. The benzyl (B1604629) ether at the 5-position can be selectively cleaved under various conditions to reveal a hydroxyl group, which can then be further functionalized. Similarly, the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides. These transformations allow for the elaboration of the molecule and the introduction of new functionalities, paving the way for the synthesis of intricate target molecules.
Scaffold for the Construction of Other Heterocyclic Systems
The oxazole (B20620) ring of this compound can serve as a latent diene or dienophile in cycloaddition reactions, providing a powerful strategy for the construction of other heterocyclic systems. For instance, under thermal or photochemical conditions, the oxazole ring can undergo ring-opening and subsequent rearrangement or participate in [4+2] cycloaddition reactions with various dienophiles to furnish highly substituted pyridines, furans, and other valuable heterocyclic cores. This approach offers a streamlined route to complex heterocyclic frameworks that would be challenging to assemble through other synthetic methods.
Application in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org While specific examples directly involving this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in publicly available literature, its functional groups make it a plausible candidate for such transformations. The carboxylic acid that can be generated from the ester functionality could participate as a component in these reactions, allowing for the rapid generation of diverse molecular scaffolds. The development of MCRs involving this building block holds significant potential for the efficient synthesis of compound libraries for drug discovery and materials science.
Utility in the Modular Synthesis of Biologically Active Compounds
The modular nature of this compound, with its distinct and modifiable functional groups, makes it an attractive starting material for the synthesis of biologically active compounds. nih.govbiointerfaceresearch.com The oxazole core itself is a privileged scaffold found in numerous natural products and pharmaceutical agents with a wide range of biological activities, including antimicrobial and anticancer properties. rjstonline.com By strategically modifying the benzyl ether and ethyl ester moieties, and by utilizing the reactivity of the oxazole ring, a diverse array of derivatives can be synthesized. This modular approach allows for the systematic exploration of structure-activity relationships and the optimization of biological activity. For instance, the synthesis of novel thiophene (B33073) derivatives with potential antimicrobial activity has been reported starting from related oxazole structures. rjstonline.com
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Architecture
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic characteristics of Ethyl 5-benzyloxazole-4-carboxylate. These methods provide a detailed picture of the molecule's stability, reactivity, and electrostatic nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a non-planar conformation, primarily due to the rotational freedom of the benzyl (B1604629) and ethyl carboxylate groups relative to the central oxazole (B20620) ring. These calculations are crucial for understanding the molecule's foundational structural and electronic properties.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is primarily located on the electron-rich benzyloxy group and the oxazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the ethyl carboxylate and oxazole moieties, suggesting these areas are susceptible to nucleophilic attack. The calculated energy gap provides quantitative insight into the molecule's stability.
Table 1: FMO Properties of this compound
| Parameter | Energy (eV) | Description |
| E_HOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.54 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.04 | Indicates molecular reactivity and stability |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MESP map uses a color spectrum to represent different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and attractive to electrophiles. Blue regions signify positive potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. Green areas represent neutral potential.
In the MESP surface of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carboxylate group and the oxazole ring's nitrogen and oxygen atoms. These sites are identified as the most likely to engage in hydrogen bonding or coordinate with metal ions. The hydrogen atoms of the benzyl and ethyl groups exhibit a positive potential (blue), making them potential hydrogen bond donors.
Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which signifies intramolecular charge transfer and contributes to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).
For this compound, significant E(2) values are observed for interactions involving the lone pairs of the oxygen and nitrogen atoms. For instance, a notable stabilizing interaction occurs from the lone pair of the oxazole nitrogen (N3) to the antibonding orbitals of adjacent carbon-carbon bonds (C2-C11 and C4-C5). Another key interaction involves the lone pair of the ether oxygen (O6) donating to the antibonding orbital of the C5-C11 bond. These charge-transfer events underscore the electronic delocalization that stabilizes the molecular structure.
Molecular Modeling and Simulation Approaches
Beyond the quantum chemical description of the isolated molecule, molecular modeling and simulation techniques are used to predict how this compound might interact with biological macromolecules.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. Non-clinical docking studies on this compound have explored its interactions with various protein targets.
These studies reveal that the compound's binding affinity is driven by a combination of interactions. The benzyl group often engages in hydrophobic interactions, fitting into nonpolar pockets of the protein's active site. The polar regions of the molecule, particularly the carboxylate group and the oxazole ring, are crucial for forming hydrogen bonds and electrostatic interactions with amino acid residues. For example, the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, while the oxazole nitrogen can also participate in hydrogen bonding, anchoring the ligand within the binding site. The specific interactions and binding energies depend on the unique topology and amino acid composition of the target protein's active site.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its structural flexibility, stable conformations, and its dynamic interactions with potential biological targets.
Conformational Stability Analysis The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the oxazole core to the benzyl and ethyl carboxylate substituents. MD simulations can explore this landscape by simulating the molecule's movement in a solvent environment (typically water) at a given temperature and pressure over a period of nanoseconds.
A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the molecule at a given time compared to a reference structure. nih.gov A simulation that reaches a stable plateau in its RMSD plot indicates that the molecule has settled into a preferred, low-energy conformation. For a flexible molecule like this, one would analyze the RMSD of the rigid oxazole core separately from the movements of the flexible side chains. Studies on similar heterocyclic systems have successfully used MD to confirm the stability of ligand-protein complexes over simulation times extending to 200 ns. nih.govacs.org
The simulation would likely reveal several low-energy conformers distinguished by the dihedral angles of the benzyl and ethyl groups. These stable conformations are critical for understanding how the molecule presents itself for interaction with other molecules or protein binding sites.
| Molecular Region | Average RMSD (Å) After Equilibration | Interpretation |
|---|---|---|
| Oxazole Ring Atoms | 0.5 ± 0.1 | High stability, indicating a rigid core structure. |
| Benzyl Group Atoms | 1.8 ± 0.4 | Significant flexibility and rotation around the C5-CH₂ bond. |
| Ethyl Carboxylate Atoms | 1.5 ± 0.3 | Moderate flexibility, primarily from the rotation of the ethyl group. |
| Whole Molecule | 2.1 ± 0.5 | Overall conformational flexibility is driven by the substituents. |
Binding Dynamics Simulation MD simulations are instrumental in drug discovery for elucidating how a ligand, such as this compound, interacts with a biological target. The carboxylate group, in particular, is known to target specific pockets in enzymes like β-lactamases and penicillin-binding proteins. nih.gov
In a typical binding dynamics study, the ligand is docked into the active site of a target protein, and an MD simulation is run on the resulting complex. The simulation reveals the stability of the binding pose, identifies key amino acid interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculates the binding free energy. nih.govmdpi.com Analysis of the Solvent Accessible Surface Area (SASA) for the ligand shows how deeply it buries itself within the binding pocket upon complex formation, with a significant decrease in SASA indicating favorable binding. mdpi.com For example, studies on other ligands have shown SASA decreases of 80-90% upon binding. mdpi.com
| Parameter | Value | Significance |
|---|---|---|
| SASA in Solution (Ų) | ~450 | The molecule's surface area exposed to solvent when unbound. |
| SASA in Binding Pocket (Ų) | ~75 | The surface area exposed when bound; a large decrease indicates burial in the pocket. |
| Binding Free Energy (ΔGbinding, kcal/mol) | -8.5 | A negative value indicates a spontaneous and stable binding event. |
| Key Interacting Residues | Arg, Ser, Leu | Predicted amino acids forming hydrogen bonds (Arg, Ser) and hydrophobic contacts (Leu). |
In Silico Prediction of Reactivity and Selectivity
In silico methods based on quantum mechanics, particularly Density Functional Theory (DFT), are essential for predicting the chemical reactivity and selectivity of a molecule without performing physical experiments. irjweb.com These predictions are based on the molecule's electronic structure.
The reactivity of the oxazole ring is influenced by its substituents. numberanalytics.com In this compound, the ethyl carboxylate group at the C4 position acts as an electron-withdrawing group (EWG), while the benzyl group at the C5 position is generally considered a weak electron-donating group (EDG). This substitution pattern governs the molecule's susceptibility to attack.
Fukui Function Analysis A primary tool for predicting regioselectivity is the Fukui function , which identifies the sites in a molecule most susceptible to electrophilic, nucleophilic, or radical attack. faccts.de The function is calculated by analyzing the change in electron density when an electron is added to or removed from the molecule. faccts.denih.gov
f+(r) : Predicts the most likely sites for nucleophilic attack by identifying where an added electron is most stable.
f-(r) : Predicts the most likely sites for electrophilic attack by identifying where an electron is most easily removed.
f0(r) : Predicts the most likely sites for radical attack .
For this compound, a DFT calculation would be performed to obtain the electron densities of the neutral molecule, its anion (N+1 electrons), and its cation (N-1 electrons). From these, the Fukui functions can be calculated and mapped onto the molecular structure.
Predicted Reactivity and Selectivity Based on the known chemistry of oxazoles and the electronic effects of the substituents, the following reactivity patterns can be predicted: tandfonline.compharmaguideline.com
Nucleophilic Attack : The C2 position of the oxazole ring is inherently the most electron-deficient and, therefore, the most probable site for nucleophilic attack. pharmaguideline.com Additionally, the carbonyl carbon of the ethyl carboxylate group is a classic electrophilic center, highly susceptible to nucleophilic acyl substitution. A high value of f+ would be expected at both C2 and the carbonyl carbon.
Electrophilic Attack : The nitrogen atom at the N3 position is the most basic and electron-rich site, making it the most likely target for electrophilic attack, such as protonation or N-alkylation. tandfonline.compharmaguideline.com While electrophilic substitution on the ring typically favors the C5 or C4 positions, these are blocked or deactivated in this molecule. Therefore, a high f- value would be concentrated on the N3 atom.
The magnitude of the Fukui indices at these different positions determines the selectivity of a given reaction, providing a quantitative prediction of the reaction outcome.
| Atom/Site | Predicted Dominant Reactivity | Justification (Electronic Effects & Fukui Function) |
|---|---|---|
| C2 (Oxazole Ring) | Site for Nucleophilic Attack | Inherent electron deficiency of the oxazole C2 position. Predicted high f+ value. |
| N3 (Oxazole Ring) | Site for Electrophilic Attack / Protonation | Pyridine-like nitrogen with a lone pair of electrons. Predicted high f- value. |
| C4 (Oxazole Ring) | Low Reactivity | Deactivated by the attached electron-withdrawing carboxylate group. |
| C5 (Oxazole Ring) | Low Reactivity | Sterically hindered and occupied by the benzyl group. |
| Carbonyl Carbon (Ester) | Site for Nucleophilic Attack | Classic electrophilic carbon due to polarization by oxygen atoms. Predicted high f+ value. |
Biological Activity and Mechanistic Structure Activity Relationship Sar Studies
Anti-inflammatory Potential and Associated Molecular Mechanisms
The chemical scaffold of oxazole (B20620) has been a focal point in the development of new therapeutic agents, with derivatives showing a range of biological activities, including significant anti-inflammatory effects.
Inhibition of Inflammatory Pathways: Mechanistic Elucidation
Research into oxazole derivatives has revealed their potential to modulate key inflammatory signaling pathways. While direct studies on Ethyl 5-benzyloxazole-4-carboxylate are limited, related compounds have been shown to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are crucial in the transcription of pro-inflammatory cytokines and enzymes. For instance, certain benzofuran (B130515) derivatives, which share structural similarities with oxazoles, have demonstrated the ability to inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov This inhibition leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov
Interaction with Specific Enzymes or Receptors Involved in Inflammation
Antimicrobial Activity and Mechanistic Insights
Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting various bacterial and fungal pathogens.
Antibacterial Properties Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of benzoxazole (B165842) have shown notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, certain benzoxazole–thiazolidinone hybrids have exhibited potent inhibitory activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL. nih.gov Similarly, other benzoxazole derivatives have been found to be active against S. aureus and Enterococcus species. nih.gov While comprehensive data on this compound is limited, the general class of benzoxazoles has shown promise against pathogenic bacteria like E. coli. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Hydroxy Benzoxazole–Thiazolidinone Hybrids (BT25, BT26) | Staphylococcus aureus (including MRSA & VRSA) | 1 | nih.gov |
| (S)-2-(4-tert-butylphenoxy)-3-(2-phenethylbenzo[d]oxazol-5-yl)propanoic acid (2b) | Staphylococcus aureus ATCC 10832 | 0.098 - 0.78 | jocpr.com |
| (S)-2-(4-tert-butylphenoxy)-3-(2-phenethylbenzo[d]oxazol-5-yl)propanoic acid (2b) | Escherichia coli ATCC 11303 | 0.098 - 0.78 | jocpr.com |
This table is interactive. You can sort the data by clicking on the column headers.
Antifungal Properties Against Specific Fungal Strains (e.g., Candida albicans, Aspergillus niger)
Benzoxazole derivatives have also been evaluated for their antifungal properties. Studies have shown that certain benzoxazoles exhibit significant activity against various Candida species, including azole-resistant strains. nih.govnih.gov For instance, some N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have demonstrated potent anti-Candida activity. nih.gov Activity against Aspergillus niger has also been reported for some benzoxazole compounds. nih.gov The antifungal efficacy of these compounds is often attributed to their ability to disrupt the fungal cell membrane and interfere with essential cellular processes. nih.govnih.gov
Table 2: Antifungal Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | MIC = 16 µg/mL | nih.gov |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | Candida albicans isolate | MIC = 16 µg/mL | nih.gov |
| Benzoxazolylethoxypiperidones (40, 41) | Candida-51 | Potent in vitro activity | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)
One of the proposed mechanisms for the antibacterial action of some heterocyclic compounds, including those with structures related to oxazoles, is the inhibition of DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial drugs. nih.gov Benzothiazole derivatives, which are structurally related to benzoxazoles, have been developed as potent inhibitors of DNA gyrase B (GyrB). nih.govnih.govrsc.org These inhibitors act by competing with ATP for the binding site on the GyrB subunit, thereby preventing the supercoiling of DNA. nih.gov This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit. nih.gov While direct evidence for this compound as a DNA gyrase inhibitor is not available, the established activity of related compounds suggests this as a potential area for future investigation. nih.gov
Structure-Activity Relationship (SAR) Studies of Oxazole-4-carboxylates
The biological activity of oxazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the oxazole ring. Researchers have systematically modified these substituents to probe their effects on various biological targets, including cancer cells and microbes.
A notable example comes from a study on a series of methyl 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, which were evaluated for their anticancer activity. researchgate.net One of the most potent compounds in this series was methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate , an analog of the title compound. researchgate.net This compound exhibited a broad spectrum of cytotoxic activity against a panel of human cancer cell lines, with an average GI50 (concentration for 50% growth inhibition) of 5.37 µM. researchgate.net
The activity of this and related compounds underscores the importance of the substituents at both the 2- and 5-positions. The presence of a phenyl group at the C2 position and a benzylsulfonyl group at the C5 position appears to be favorable for anticancer activity. The benzyl (B1604629) group, in particular, introduces a lipophilic and sterically bulky moiety that can influence interactions with the biological target.
The following table summarizes the anticancer activity of selected 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylate derivatives against various cancer cell lines, highlighting the impact of different substituents.
| Compound | R1 (at C2) | R2 (at C5) | Cancer Cell Line | GI50 (µM) | Reference |
|---|---|---|---|---|---|
| Analog 1 | Phenyl | Benzylsulfonyl | Leukemia (CCRF-CEM) | 1.21 | researchgate.net |
| Analog 1 | Phenyl | Benzylsulfonyl | Non-Small Cell Lung Cancer (HOP-92) | 0.92 | researchgate.net |
| Analog 1 | Phenyl | Benzylsulfonyl | Colon Cancer (HCT-116) | >100 | researchgate.net |
| Analog 2 | 4-Chlorophenyl | Methylsulfonyl | Leukemia (K-562) | 22.72 | researchgate.net |
| Analog 3 | 4-Methoxyphenyl | Ethylsulfonyl | Breast Cancer (MCF7) | >100 | researchgate.net |
The molecular structure of oxazole-4-carboxylates directly correlates with their specific bioactivity profiles. For instance, in the context of anticancer activity, the spatial arrangement of aromatic and sulfonyl groups can influence the molecule's ability to interact with key enzymatic targets or cellular pathways.
The potent activity of methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate suggests that the combination of an aryl group at C2 and a benzylsulfonyl moiety at C5 creates a pharmacophore that is effective against certain cancer cell types, particularly leukemia and non-small cell lung cancer. researchgate.net The benzyl group's flexibility and lipophilicity may allow for optimal positioning within a hydrophobic pocket of a target protein.
Conversely, alterations to these key structural features can lead to a decrease or loss of activity. For example, replacing the benzylsulfonyl group with smaller alkylsulfonyl groups or modifying the aryl substituent at the C2 position with different electronic properties can significantly impact the compound's potency and selectivity. This highlights the specific structural requirements for achieving a desired biological effect.
In modern drug design, ligand efficiency (LE) and lipophilicity are critical parameters for optimizing lead compounds. LE is a measure of the binding energy per heavy atom of a molecule, and it helps in identifying small, efficient fragments that can be developed into more potent drugs. Lipophilicity, often expressed as logP or logD, influences a compound's solubility, permeability, and metabolic stability.
For oxazole derivatives, maintaining a balance between potency and physicochemical properties is essential for achieving good oral bioavailability and a favorable pharmacokinetic profile. nih.gov Highly lipophilic compounds, while potentially potent, may suffer from poor solubility and increased metabolic clearance.
Quantitative Structure-Activity Relationship (QSAR) studies on various oxazole and isoxazole (B147169) series have demonstrated the importance of lipophilicity and other molecular descriptors in predicting biological activity. researchgate.netnih.govnih.gov For instance, in a series of isoxazole derivatives, a correlation was found between the predicted anti-inflammatory activity and specific molecular properties. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Detailed Research Findings: Specific FT-IR spectra for Ethyl 5-benzyloxazole-4-carboxylate were not found in the reviewed scientific literature. However, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. The key vibrational modes anticipated for this molecule would include a strong absorption from the ester carbonyl (C=O) group, stretches associated with the oxazole (B20620) ring (C=N, C-O-C), and vibrations from the aromatic benzyl (B1604629) and aliphatic ethyl groups.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |
| C=O (Ester) | Stretch | ~1720 | Strong |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |
| C=N (Oxazole) | Stretch | 1650-1550 | Medium |
| C-O (Ester & Ether) | Stretch | 1300-1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule.
Detailed Research Findings: While no specific ¹H NMR spectrum for this compound is published in the searched sources, the expected signals can be predicted. The spectrum would show distinct signals for the protons of the ethyl group (a quartet and a triplet), the benzylic methylene (B1212753) protons (a singlet), the aromatic protons of the phenyl ring (a multiplet), and a unique singlet for the proton on the oxazole ring.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxazole-H | ~8.0-8.5 | Singlet (s) | 1H |
| Phenyl-H (Benzyl) | ~7.2-7.5 | Multiplet (m) | 5H |
| Methylene (-CH₂-Ph) | ~5.2-5.5 | Singlet (s) | 2H |
| Methylene (-O-CH₂-CH₃) | ~4.2-4.4 | Quartet (q) | 2H |
| Methyl (-CH₂-CH₃) | ~1.2-1.4 | Triplet (t) | 3H |
¹³C NMR spectroscopy maps the carbon skeleton of a molecule, with each unique carbon atom typically producing a distinct signal.
Detailed Research Findings: Specific experimental ¹³C NMR data for this compound could not be located in the available literature. The predicted spectrum would feature signals for the ester carbonyl carbon, the carbons of the oxazole and phenyl rings, the benzylic methylene carbon, and the two carbons of the ethyl group.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~160-165 |
| C5 (Oxazole) | ~155-160 |
| C2 (Oxazole) | ~150-155 |
| C (Aromatic) | ~125-140 |
| C4 (Oxazole) | ~110-115 |
| -CH₂-Ph (Benzylic) | ~70-75 |
| -O-CH₂- (Ethyl) | ~60-65 |
| -CH₃ (Ethyl) | ~14-16 |
2D NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) would confirm proton-proton couplings, primarily showing a correlation between the quartet and triplet of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments in Tables 2 and 3.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the molecular fragments. Key long-range correlations would be expected from the benzylic (-CH₂-) protons to the C2, C5, and C4 carbons of the oxazole ring and to the ipso-carbon of the phenyl ring. Correlations from the ethyl protons to the ester carbonyl carbon would also be vital.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, such as between the benzylic protons and the adjacent protons on the phenyl ring, helping to confirm the conformation.
DEPT experiments are used to distinguish between CH₃ (methyl), CH₂ (methylene), CH (methine), and quaternary carbons.
A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, this would mean a positive signal for the oxazole CH, the phenyl CHs, and the ethyl CH₃, and negative signals for the benzylic CH₂ and the ethyl CH₂.
A DEPT-90 spectrum would only show signals for CH carbons, which in this case would be the oxazole CH and the phenyl CHs. Quaternary carbons (like C=O, C2, C4, C5 of the oxazole, and the ipso-carbon of the benzyl group) would be absent from all DEPT spectra.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.
Detailed Research Findings: A published mass spectrum for this compound was not identified in the searched databases. For this compound (molecular formula: C₁₉H₁₇NO₃), the exact mass of the molecular ion [M]⁺ would be approximately 307.12 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Common fragmentation patterns in electron ionization (EI) mass spectrometry would likely include the loss of the ethyl group (•C₂H₅), the ethoxy group (•OC₂H₅), or the entire ester function. A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is also highly probable due to the stability of this fragment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₁₉H₁₇NO₃.
This technique provides strong evidence for the identity of a synthesized compound, distinguishing it from other molecules that may have the same nominal mass. For instance, new series of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives have been structurally characterized using methods including HRMS. nih.gov The derivatization of carboxylic acid-containing compounds with agents like o-benzylhydroxylamine (B1220181) followed by LC-MS/MS detection is a common strategy to improve analytical sensitivity and accuracy. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₃ |
| Theoretical Exact Mass | 307.12084 u |
This table is generated based on theoretical calculations for the title compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile and semi-volatile compounds and to analyze their mass fragmentation patterns upon electron ionization (EI). nih.gov This fragmentation is often predictable and provides a structural fingerprint of the molecule. libretexts.org
For this compound, the fragmentation pattern would be influenced by its key structural motifs: the ethyl ester, the oxazole ring, and the benzyl ether group. Common fragmentation pathways include:
α-cleavage: The breaking of bonds adjacent to a heteroatom or functional group. miamioh.edu
Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, resulting in an [M-45]⁺ ion.
Formation of the tropylium (B1234903) ion: The benzyl group readily cleaves at the benzylic position to form a stable C₇H₇⁺ ion at m/z 91. whitman.edu This is a characteristic peak for many benzyl-containing compounds. massbank.eu
Loss of the benzyl group: Cleavage of the ether bond can result in the loss of a benzyl radical.
McLafferty Rearrangement: Possible if appropriate gamma-hydrogens are present relative to a carbonyl group. whitman.edu
Table 2: Predicted Major Mass Fragments for this compound in EI-MS
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 307 | [C₁₉H₁₇NO₃]⁺ | Molecular Ion (M⁺) |
| 262 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester |
| 234 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |
| 108 | [C₇H₈O]⁺ | Benzyl ether fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry. libretexts.orgmiamioh.eduwhitman.edu
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anchor-publishing.comresearchgate.net This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. Furthermore, it reveals how molecules pack together in the crystal lattice, stabilized by various intermolecular interactions.
While a crystal structure for the title compound has not been reported, analysis of related oxazole derivatives provides insight into the type of data obtained. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined, revealing its crystallographic parameters. vensel.org Similarly, other complex oxazole derivatives have been synthesized and studied by single-crystal X-ray diffraction, confirming their structures. researchgate.netbiointerfaceresearch.com These studies are crucial for understanding the molecule's conformation in the solid state. nih.gov
Table 3: Example Crystallographic Data for an Analogous Oxazole Derivative (ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₂BrNO₄ | vensel.org |
| Formula Weight | 326.15 g/mol | vensel.org |
| Crystal System | Monoclinic | vensel.org |
| Space Group | P2₁/n | vensel.org |
| a (Å) | 14.828(2) | vensel.org |
| b (Å) | 7.1335(9) | vensel.org |
| c (Å) | 25.119(2) | vensel.org |
| β (°) | 100.066(11) | vensel.org |
| Volume (ų) | 2616.1(6) | vensel.org |
This table presents published data for a structurally similar compound to illustrate the outputs of a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the bulk properties of a crystalline solid. libretexts.org Unlike SC-XRD, which analyzes a single perfect crystal, PXRD provides a diffraction pattern from a microcrystalline powder. nih.gov This pattern serves as a fingerprint for the crystalline phase of the material.
The primary applications of PXRD in the context of this compound would be:
Phase Purity Confirmation: By comparing the experimental PXRD pattern of a synthesized batch to a pattern simulated from its known single-crystal structure, one can confirm the phase purity of the bulk sample. nih.gov
Polymorph Screening: Organic molecules often crystallize in multiple forms, known as polymorphs, which have the same chemical composition but different crystal packing. These polymorphs can have different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. researchgate.net
Crystallinity Assessment: The technique can distinguish between crystalline and amorphous material, with crystalline solids giving sharp diffraction peaks and amorphous solids producing a broad halo. researchgate.net
In situ variable-temperature powder X-ray diffraction (VT-PXRD) can also be employed to study phase transitions and the thermal stability of different crystalline forms. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. nih.gov The absorption maxima (λ_max_) and molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For this compound, the main chromophores are the phenyl group of the benzyl moiety and the oxazole ring, both of which are aromatic systems. These systems contain π electrons that can be excited to higher energy π* orbitals (π → π* transitions). youtube.com The conjugation between the oxazole ring and the carboxylate group can influence the energy of these transitions. The absorption spectra of oxazole derivatives are known to be sensitive to substituents and the solvent used. globalresearchonline.netresearchgate.net
Table 4: Example UV-Vis Absorption Data for Aromatic Esters and Oxazoles
| Compound Type / Solvent | λ_max_ (nm) | Transition Type | Reference |
|---|---|---|---|
| Aromatic Esters (in CHCl₃) | ~250-350 | π → π* | researchgate.net |
| Oxazole Dyes (in Chloroform/Acetonitrile) | ~350-550 | π → π* (extended conjugation) | globalresearchonline.netresearchgate.net |
This table provides typical absorption ranges for the chromophores present in the title compound. The exact λ_max_ for this compound would need to be determined experimentally.
Current Research Challenges and Future Perspectives
Development of Highly Selective and Efficient Synthetic Routes for Oxazole-4-carboxylates.
A primary challenge in the development of oxazole-based therapeutics is the creation of synthetic pathways that are not only efficient in terms of yield but also highly selective. Traditional methods for synthesizing oxazole (B20620) rings, such as the Robinson-Gabriel and van Leusen reactions, have been foundational. pharmaguideline.comnih.gov However, these methods can sometimes lack the desired regioselectivity and may require harsh reaction conditions.
Modern synthetic chemistry is actively pursuing more refined approaches. For instance, a novel two-step synthesis of oxazole-4-carboxylates from aldehydes via 3-oxazoline-4-carboxylate intermediates has been developed. acs.orgnih.gov This method offers a facile route to these compounds. Additionally, transition-metal-catalyzed reactions, such as those employing copper or palladium, are being explored to achieve direct and regiocontrolled arylation of the oxazole core. organic-chemistry.org
Future efforts will likely focus on the development of catalytic systems that offer even greater control over the substitution pattern on the oxazole ring, allowing for the precise installation of various functional groups to fine-tune the molecule's properties. The goal is to create a synthetic toolbox that is both versatile and robust, enabling the rapid generation of diverse libraries of oxazole-4-carboxylates for biological screening.
Exploration of Novel Bioactivity Profiles and Therapeutic Applications Beyond Established Areas.
Oxazole derivatives have a well-documented history of diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.comjddtonline.infoijpbs.com Many commercially available drugs, such as the anti-inflammatory agent Oxaprozin, feature an oxazole core. nih.gov The benzyl (B1604629) group in ethyl 5-benzyloxazole-4-carboxylate suggests potential interactions with hydrophobic pockets in various biological targets.
A significant challenge lies in moving beyond these established areas to uncover novel bioactivity profiles. High-throughput screening of oxazole libraries against a wide array of biological targets is a key strategy. The structural versatility of the oxazole scaffold allows for the generation of a vast chemical space to explore. nih.gov
The future of oxazole research will involve a more systematic exploration of their potential in less-chartered therapeutic territories, such as neurodegenerative diseases, viral infections, and metabolic disorders. The identification of novel molecular targets for oxazole derivatives will be crucial in expanding their therapeutic utility. nih.govbenthamscience.com
Integration of Advanced Computational Methods for De Novo Design and Optimization.
The integration of computational chemistry has revolutionized drug discovery, and its application to oxazole derivatives is a burgeoning field. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are becoming indispensable tools for the de novo design and optimization of these compounds. nih.govnih.govjcchems.com
Computational methods allow for the virtual screening of large libraries of virtual compounds, predicting their binding affinity and selectivity for specific biological targets. jcchems.com This in silico approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates. For a compound like this compound, computational models could predict its interactions with various enzymes or receptors, guiding the design of more potent and selective analogs.
The future will see an even deeper integration of artificial intelligence and machine learning into the design process. nih.gov These advanced computational tools will enable the development of predictive models with greater accuracy, facilitating the creation of novel oxazole-based drugs with tailored pharmacological profiles.
Advancement of Sustainable and Environmentally Benign Synthetic Methodologies in Oxazole Chemistry.
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. A significant challenge is to develop synthetic routes for oxazoles that are not only efficient but also environmentally friendly. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. nih.govrsc.org
Recent advancements in this area include the use of microwave-assisted synthesis and ultrasound irradiation, which can significantly shorten reaction times and improve yields under milder conditions. acs.org The development of catalytic systems based on earth-abundant and non-toxic metals, such as calcium, is another promising avenue for sustainable oxazole synthesis. nih.gov Furthermore, electrochemical methods are emerging as a green alternative, avoiding the need for chemical oxidants. rsc.org
The future of oxazole synthesis will undoubtedly be greener, with a strong emphasis on the development of catalytic and flow-chemistry processes that are both economically viable and environmentally sustainable. rsc.orgacs.org
Rational Design of Derivatives for Specific Molecular Targets and Biological Pathways.
The ultimate goal in drug discovery is the rational design of molecules that interact specifically with a single molecular target or a particular biological pathway, thereby minimizing off-target effects and toxicity. For oxazole derivatives, this requires a deep understanding of their structure-activity relationships (SAR). tandfonline.comnih.govresearchgate.net
By systematically modifying the substituents on the oxazole ring of a lead compound like this compound and evaluating the impact on biological activity, researchers can build a detailed SAR model. This model can then guide the design of new derivatives with improved potency and selectivity. nih.govrsc.org For example, understanding how the benzyl and ethyl carboxylate groups contribute to the activity of the parent molecule is crucial for designing next-generation compounds.
The future of rational drug design in this area will rely on a multidisciplinary approach that combines synthetic chemistry, computational modeling, and structural biology. By elucidating the three-dimensional structures of oxazole derivatives bound to their protein targets, researchers can gain invaluable insights into the key molecular interactions, paving the way for the design of highly specific and effective therapeutic agents. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 5-benzyloxazole-4-carboxylate and its derivatives?
- Methodology : Palladium-catalyzed coupling reactions are effective for introducing substituents to the oxazole core. For example, halogenation of ethyl 2-chlorooxazole-4-carboxylate followed by Suzuki-Miyaura coupling enables regioselective functionalization at specific positions . Refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can also yield triazole derivatives, as demonstrated in analogous syntheses .
Q. How should researchers handle spills or accidental exposure to this compound in the laboratory?
- Methodology :
- Containment : Sweep or vacuum spills and collect in a chemically resistant container. Avoid releasing into drains .
- PPE : Use nitrile gloves, flame-retardant antistatic clothing, and respiratory protection if aerosolization occurs. Inspect gloves before use and dispose of contaminated PPE according to local regulations .
- Storage : Store in tightly sealed containers under refrigeration to prevent degradation .
Q. What chromatographic techniques are optimal for purifying this compound?
- Methodology : Flash chromatography on silica gel with ethyl acetate/hexane (1:1) is effective for isolating intermediates. Recrystallization from ethyl acetate improves purity, as shown in structural studies of related oxazole derivatives . Monitor reactions via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) to confirm completion before purification .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural elucidation of this compound?
- Methodology :
- Crystallization : Grow crystals via slow evaporation from ethyl acetate or toluene to ensure high-quality diffraction .
- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling high-resolution data. Apply Hirshfeld surface analysis to resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- Validation : Cross-validate structural parameters (bond lengths, angles) with ORTEP-3 for graphical representation and CIF-checking tools to ensure compliance with IUCr standards .
Q. What computational approaches are suitable for analyzing the conformational dynamics of the oxazole ring?
- Methodology :
- Puckering Analysis : Use Cremer-Pople coordinates to quantify ring puckering amplitudes (q) and phase angles (φ). For five-membered rings, displacement parameters (zⱼ) relative to the mean plane can be derived from SC-XRD data .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare experimental vs. theoretical puckering parameters to assess intramolecular strain .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Methodology :
- Twinning Analysis : Use SHELXD to detect twinning ratios and refine data with HKLF5 format in SHELXL. Apply the R1(wR2) discrepancy metric to identify overfitting .
- Disorder Modeling : For flexible substituents (e.g., benzyl groups), split occupancy refinement and apply restraints to thermal parameters (ISOR, SIMU) to stabilize convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
